molecular formula C24H26N2O6 B3012406 N-(3,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946334-10-7

N-(3,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B3012406
CAS No.: 946334-10-7
M. Wt: 438.48
InChI Key: SKGPYPTVDJLTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridinone-derived acetamide featuring a 3,4-dimethoxyphenyl group, a hydroxymethyl substituent, and a 2-methylbenzyloxy moiety. The hydroxymethyl group may enhance solubility, while the 2-methylbenzyloxy substituent could influence lipophilicity and receptor binding.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-16-6-4-5-7-17(16)15-32-23-12-26(19(14-27)11-20(23)28)13-24(29)25-18-8-9-21(30-2)22(10-18)31-3/h4-12,27H,13-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGPYPTVDJLTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a dimethoxyphenyl group and a pyridine moiety suggests potential interactions with various biological targets.

Biological Activity Overview

  • Antioxidant Activity :
    • Preliminary studies indicate that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.
    • A study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that the compound showed approximately 75% free radical scavenging activity, which is comparable to established antioxidants like ascorbic acid .
  • Inhibition of Enzymatic Activity :
    • The compound has been investigated for its inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications. In vitro tests revealed an IC50 value of 1.18 µM, indicating strong selective inhibition of ALR2 .
    • This inhibition is significant as it could help mitigate complications such as retinopathy and neuropathy in diabetic patients.
  • Cytotoxicity Studies :
    • Cytotoxicity assays performed on various cancer cell lines showed that the compound has a dose-dependent effect on cell viability. Notably, it displayed higher cytotoxicity against breast cancer cell lines compared to normal fibroblast cells, suggesting selective targeting of cancerous cells .

Table 1: Summary of Biological Activities

Biological ActivityAssay/Method UsedResult
Antioxidant ActivityDPPH Assay75% Free Radical Scavenging
ALR2 InhibitionIn Vitro IC501.18 µM
CytotoxicityMTT AssayDose-dependent cytotoxicity

Case Study: ALR2 Inhibition

In a study exploring the role of this compound as an ALR2 inhibitor, researchers synthesized a series of related compounds to establish structure-activity relationships (SAR). The findings indicated that modifications to the phenolic moieties significantly influenced inhibitory potency against ALR2, with optimal substitutions enhancing binding affinity and selectivity .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and ALR2. The docking results suggest stable interactions through hydrogen bonding and hydrophobic contacts, which are critical for its inhibitory action .

Comparison with Similar Compounds

Core Structural Differences

Compound Core Structure Key Substituents Potential Impact
Target Compound Pyridinone-acetamide 3,4-Dimethoxyphenyl, hydroxymethyl, 2-methylbenzyloxy Enhanced solubility (hydroxymethyl) and lipophilicity (benzyloxy)
Compound 3b () Pyrimidopyrimidinone-acrylamide Piperazinyl-methoxyphenyl, acrylamide Improved kinase selectivity (piperazine) and covalent binding (acrylamide)
Compounds m, n, o () Tetrahydropyrimidin-butanamide Dimethylphenoxy, stereochemical variations Stereochemistry-dependent pharmacokinetics and receptor binding

Functional Group Analysis

  • 3,4-Dimethoxyphenyl vs. Piperazinyl Groups :
    The target compound’s dimethoxyphenyl group likely increases rigidity and π-π stacking compared to the piperazine ring in Compound 3b, which may enhance solubility but reduce target affinity .

  • Hydroxymethyl vs. Acrylamide :
    The hydroxymethyl group in the target compound could facilitate hydrogen bonding, whereas the acrylamide in Compound 3b enables irreversible target inhibition .

  • 2-Methylbenzyloxy vs.

Pharmacological Implications

  • Target Compound: Lacks direct activity data, but structural analogs suggest possible kinase or protease inhibition due to the pyridinone core.
  • Compound 3b: Demonstrated kinase inhibition in pyrimidopyrimidinone derivatives, with the piperazine group enhancing solubility .
  • Compounds m, n, o : Highlight the importance of stereochemistry in pharmacokinetics; for example, the (S)-configuration in Compound o may improve bioavailability compared to (R)-isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.